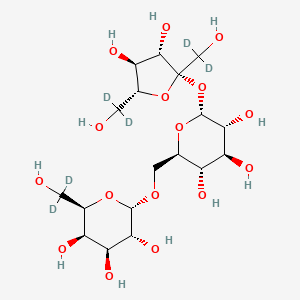
D-(+)-Raffinose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Raffinose-d6 is a deuterated form of raffinose, a trisaccharide composed of galactose, glucose, and fructose. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Raffinose-d6 typically involves the incorporation of deuterium atoms into the raffinose molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
D-(+)-Raffinose-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce deuterated derivatives with different functional groups, while reduction may yield simpler deuterated sugars.
Aplicaciones Científicas De Investigación
D-(+)-Raffinose-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the transport and metabolism of sugars in plants and microorganisms.
Medicine: Used in diagnostic tests and as a reference standard in mass spectrometry.
Industry: Employed in the production of deuterated compounds for various applications.
Mecanismo De Acción
The mechanism of action of D-(+)-Raffinose-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it is metabolized by enzymes that recognize its structure, leading to the production of deuterated metabolites. These metabolites can be tracked using analytical techniques to study metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-(+)-Raffinose-d6 include other deuterated sugars such as deuterated glucose, deuterated fructose, and deuterated galactose.
Uniqueness
This compound is unique due to its trisaccharide structure and the presence of deuterium atoms. This makes it particularly useful in studies requiring detailed analysis of sugar metabolism and transport.
Propiedades
Fórmula molecular |
C18H32O16 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[(2S,3R,4S,5R,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1/i1D2,2D2,4D2 |
Clave InChI |
MUPFEKGTMRGPLJ-IQFJNHDCSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
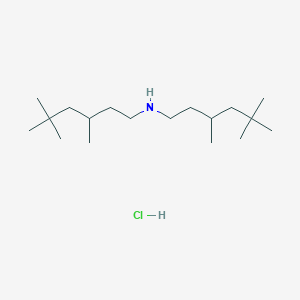
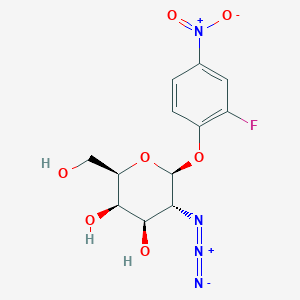


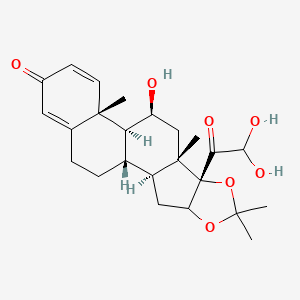
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
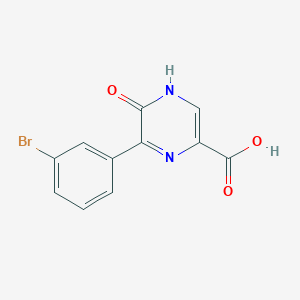
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
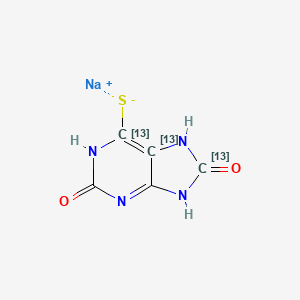
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
